8-Azabicyclo[3.2.1]octan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKSIIIDRILDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Azabicyclo 3.2.1 Octan 2 One and Its Precursors
Retrosynthetic Analysis Approaches for the 8-Azabicyclo[3.2.1]octan-2-one Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. For the 8-azabicyclo[3.2.1]octane skeleton, this analysis reveals several strategic pathways for its construction.
The primary retrosynthetic disconnections for the 8-azabicyclo[3.2.1]octane core focus on the formation of the two rings and the bridging nitrogen atom. Key bond formations are typically achieved through intramolecular cyclization or cycloaddition reactions.
One effective strategy involves a disconnection across the C1-N8 and C5-N8 bonds, which conceptually leads back to a functionalized cycloheptane (B1346806) derivative. A powerful synthetic approach that follows this logic is the pseudotransannular ring opening of epoxides derived from 1-aminocyclohept-4-ene. In this method, a Brønsted acid catalyzes the intramolecular cyclization, where the amine attacks one of the epoxide carbons, forming the bicyclic skeleton in a highly stereoselective manner. This process is particularly valuable as it allows for the desymmetrization of the starting material to create chiral products.
Another strategic approach is the desymmetrization of symmetrical tropinone (B130398) derivatives (8-methyl-8-azabicyclo[3.2.1]octan-3-one). While tropinone is the 3-one isomer, methodologies applied to it, such as enantioselective deprotonation using chiral lithium amide bases, generate chiral enolates that can be functionalized at the C2 position. This creates a precursor that can be further manipulated to yield 2-oxo derivatives, effectively constructing the desired carbon skeleton with high stereocontrol.
Finally, cycloaddition reactions, such as [3+2] cycloadditions, represent a convergent approach where the bicyclic core is formed in a single step from two separate components.
| Strategy | Key Bond Formation | Precursor Type | Description |
| Intramolecular Cyclization | C-N bonds (e.g., C1-N8, C5-N8) | Functionalized Cycloheptene | A nucleophilic amine on a cycloheptane ring attacks an electrophilic site (e.g., an epoxide) to form the bicyclic system. |
| Desymmetrization | C-C bond at C2 | Tropinone (3-one isomer) | Enantioselective deprotonation of a symmetrical tropinone creates a chiral intermediate for functionalization at the C2 position. |
| Cycloaddition | Multiple C-C and C-N bonds | Acyclic or Monocyclic Fragments | A [3+2] or similar cycloaddition reaction combines two precursor molecules to rapidly assemble the bicyclic core. |
The design of precursor molecules is dictated by the chosen synthetic strategy. The functional groups on the precursor are critical for facilitating the key bond-forming reactions.
For syntheses relying on intramolecular cyclization, a common precursor is a 5-aminocyclohept-1-ene derivative. The key functional groups for this strategy are:
Amine Group: Serves as the nucleophile for the ring-closing reaction. It is often protected during intermediate steps and deprotected just before the cyclization.
Alkene Group: This allows for stereospecific epoxidation, creating the electrophilic epoxide ring that the amine will attack.
The synthesis of these precursors often begins with simpler cyclic or acyclic starting materials that are elaborated through standard organic transformations to install the necessary amine and alkene functionalities in the correct relative positions.
In strategies that build upon existing bicyclic systems, such as tropinone, the precursor design focuses on introducing functionality at the desired position. For instance, to synthesize a C2-functionalized derivative from tropinone (the 3-one), the precursor must be designed to allow for selective reaction at the C2 alpha-carbon. This is typically achieved by forming the kinetic enolate, which preferentially forms on the less hindered side of the carbonyl group.
Classical Synthetic Routes to this compound
Classical routes to the 8-azabicyclo[3.2.1]octane skeleton can be categorized into linear, convergent, and biomimetic approaches.
Linear syntheses involve the sequential modification of a starting material through a series of reactions to build the target molecule. A common linear approach starts with the commercially available tropinone. Although this provides the 3-one isomer, it serves as a versatile starting point for accessing other isomers and derivatives.
One documented multi-step sequence to prepare derivatives involves several key transformations:
Carboxymethylation: Tropinone is first converted to (±)-2-carbomethoxy-3-tropinone. nih.gov
Triflate Formation: The resulting β-keto ester is converted into an enol triflate. nih.gov
Fragment Coupling: The triflate serves as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to couple aryl fragments. nih.gov
Demethylation and Derivatization: The N-methyl group can be removed using reagents like α-chloroethyl chloroformate, yielding the nortropane scaffold, which can then be further functionalized. nih.gov
This type of multi-step, linear synthesis allows for the construction of a library of diverse compounds based on the core 8-azabicyclo[3.2.1]octane scaffold. nih.gov
Convergent syntheses involve preparing different fragments of the target molecule separately and then combining them in the later stages. This approach is often more efficient than linear synthesis for complex molecules.
For the related 2-azabicyclo[3.2.1]octane skeleton, a convergent strategy has been described where a key bicyclic ketone intermediate can be synthesized via two different pathways that converge. One route involves α-bromination of a functionalized cyclopentanone (B42830) followed by ring closure. An alternative route converts the same cyclopentanone into an enone, which then undergoes an intramolecular 1,4-addition of a secondary amine to yield the identical bicyclic ketone. This intermediate is then carried forward to the final product. This convergence allows for flexibility in the synthesis and optimization of different branches of the synthetic tree.
The Robinson-Schöpf reaction is a classic biomimetic synthesis that constructs the tropinone (8-azabicyclo[3.2.1]octan-3-one) skeleton in a one-pot, multi-component reaction. orientjchem.orgwikipedia.org It is formally described as a double Mannich reaction. orientjchem.orgwikipedia.org
The landmark synthesis, first reported by Robert Robinson in 1917, reacts succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt) under physiological pH conditions. orientjchem.orgwikipedia.org The mechanism involves:
Initial reaction between succinaldehyde and methylamine to form a dihydropyrrole intermediate.
An intermolecular Mannich reaction between this intermediate and the enolate of acetonedicarboxylic acid.
A subsequent intramolecular Mannich reaction to close the second ring, forming the bicyclic framework.
Decarboxylation of the two carboxyl groups to yield tropinone. orientjchem.org
| Reactant | Role in Robinson-Schöpf Reaction |
| Succinaldehyde | Provides the four-carbon chain for the piperidine (B6355638) ring (C1, C5, C6, C7). |
| Methylamine | Acts as the nitrogen source for the N8 bridge and facilitates iminium ion formation. |
| Acetonedicarboxylic Acid | Serves as a three-carbon acetone (B3395972) equivalent, providing C2, C3, and C4, with the ketone forming at C3. |
This reaction is highly specific for the formation of the 3-one isomer due to the structure of acetonedicarboxylic acid, which acts as an acetone enolate synthon at both the C2 and C4 positions. The direct synthesis of this compound via a classical Robinson-Schöpf reaction is not reported, as it would necessitate a different, unsymmetrical dicarboxylic acid precursor that would direct the ketone functionality to the C2 position. Therefore, while this reaction is fundamental to the formation of the 8-azabicyclo[3.2.1]octane core, accessing the 2-one isomer typically requires alternative synthetic strategies. thieme-connect.com
Contemporary Approaches in 8-Azabicyclo[3.2.1]octane Synthesis
Modern synthetic methods provide a range of strategies to access the 8-azabicyclo[3.2.1]octane core, with an emphasis on efficiency and stereocontrol. These approaches can be broadly categorized into intramolecular cyclization strategies and catalytic methods.
Intramolecular Cyclization Strategies for the Azabicyclo[3.2.1]octane Core
Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the 8-azabicyclo[3.2.1]octane skeleton. These methods involve the formation of one of the rings of the bicyclic system from a suitably functionalized acyclic or monocyclic precursor.
One of the most common approaches to the 8-azabicyclo[3.2.1]octane core involves an intramolecular nucleophilic attack from a nitrogen atom onto an electrophilic carbon, leading to the formation of the bicyclic system. This strategy is often seen in the context of Mannich-type reactions or SN2 displacements.
A concise synthesis of 8-azabicyclo[3.2.1]octanes has been developed through sequential oxidative Mannich reactions. nih.gov This approach utilizes an intermolecular oxidative Mannich coupling of N-aryl pyrrolidines with a silyl (B83357) enol ether, followed by an intramolecular oxidative Mannich cyclization of the resulting intermediate. nih.gov 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as the key oxidant in both steps of this cascade. nih.gov
Table 1: Examples of Intramolecular Nucleophilic Cyclization for the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Aryl pyrrolidine (B122466) and TMS enol ether | 1. DDQ, MeCN, rt, 1 h; 2. DDQ, MeCN, rt, 1 h | Substituted 8-azabicyclo[3.2.1]octan-3-one | 60-85 | nih.gov |
| 4,5-Epoxycycloheptylamine | Chiral phosphoric acid catalyst, toluene (B28343), -20 °C | 8-Azabicyclo[3.2.1]octan-2-ol | High | researchgate.net |
Radical cyclizations offer an alternative and effective method for the construction of the 8-azabicyclo[3.2.1]octane ring system. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
Bu3SnH-mediated radical translocation/cyclization reactions have been successfully employed to synthesize the 8-azabicyclo[3.2.1]octane (nortropane) ring system. d-nb.info This can be achieved through the cyclization of either piperidine or pyrrolidine derivatives. For instance, the treatment of 2-(prop-2-enyl)piperidine-2-carboxylate with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in boiling toluene results in a 5-exo cyclization to afford the 8-azabicyclo[3.2.1]octane skeleton in quantitative yield as a diastereomeric mixture. d-nb.info
A mild and simple protocol for the synthesis of 8-azabicyclo[3.2.1]octane derivatives has also been developed using visible-light photoredox catalysis. This method utilizes a [3+3]-annulation process between cyclic N,N-dialkylanilines, acting as 1,3-bis radical donors, and ethyl 2-(acetoxymethyl)acrylate, which serves as a 1,3-bis radical acceptor. d-nb.info
Table 2: Examples of Radical-Mediated Cyclization for the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
| Precursor | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 2-(prop-2-enyl)piperidine-2-carboxylate | Bu3SnH, AIBN, toluene, reflux | 8-Azabicyclo[3.2.1]octane derivative | Quantitative | 66:34 | d-nb.info |
| Cyclic N,N-dialkylaniline and ethyl 2-(acetoxymethyl)acrylate | Visible light, photoredox catalyst | 8-Azabicyclo[3.2.1]octane derivative | Good | High | d-nb.info |
Photochemical reactions, particularly [3+2] cycloadditions, provide a unique pathway to the 8-azabicyclo[3.2.1]octane skeleton. In this approach, a photochemically generated intermediate undergoes a cycloaddition reaction to form the bicyclic ring system.
A notable example involves the photochemical C-C bond cleavage of bicyclic aziridines. Subsequent [3+2] cycloaddition with electron-deficient alkenes or alkynes affords head-to-head adducts containing the 8-azabicyclo[3.2.1]octane skeleton selectively and efficiently. thieme-connect.com
Table 3: Examples of Photochemical Cycloaddition for the Synthesis of the 8-Azabicyclo[3.2.1]octane Core
| Aziridine (B145994) Precursor | Cycloaddition Partner | Product | Yield (%) | Reference |
| Bicyclic aziridine | Electron-deficient alkene | 8-Azabicyclo[3.2.1]octane derivative | High | thieme-connect.com |
| Bicyclic aziridine | Electron-deficient alkyne | 8-Azabicyclo[3.2.1]octane derivative | High | thieme-connect.com |
Catalytic Methods for this compound Construction
Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. These methods offer high levels of stereocontrol and functional group tolerance.
Rhodium(I) and Palladium catalysts have been extensively used in the construction of the 8-azabicyclo[3.2.1]octane core through various reaction pathways, including cross-coupling reactions and cycloadditions.
An Rh(I)-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reaction has been developed for the kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride with (hetero)aryl boronic esters. nih.gov This method provides access to enantioenriched nortropanes. nih.gov Furthermore, a Rh(I)/diene-catalyzed carbene coupling reaction of arylboronic acids with β-hydroxy α-diazocarbonyl compounds derived from N-bridged cyclic ketones has been reported to furnish axially chiral alkylidene N-bridged [3.2.1] ring systems with high yields and excellent enantioselectivity. whiterose.ac.uk
Palladium-catalyzed reactions have also been instrumental in the synthesis of the 8-azabicyclo[3.2.1]octane framework. For instance, a dual Pd/Co catalyst system has been used for the enantioselective synthesis of tropane (B1204802) derivatives through a cascade cycloisomerization of an ortho-alkynyl substituted benzaldehyde (B42025) nitrone, followed by an intermolecular (5+2) cycloaddition with alkylideneoxindoles. Additionally, palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives has been shown to produce the 2-azabicyclo[3.2.1]octan-3-one core in high yield. rsc.org The general approach for synthesizing bicyclo[3.2.1]octanes often involves an enol triflate that undergoes a palladium-catalyzed Suzuki coupling with a suitably substituted arylboronic acid. nih.gov
Table 4: Examples of Transition Metal-Catalyzed Synthesis of the 8-Azabicyclo[3.2.1]octane Core
| Catalyst System | Reaction Type | Precursors | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Rh(I)/Diene | Carbene Coupling | N-bridged cyclic ketone-derived α-diazocarbonyl, Arylboronic acid | Axially chiral alkylidene 8-azabicyclo[3.2.1]octane | up to 97 | 95-99 | whiterose.ac.uk |
| Rh(I) | Suzuki-Miyaura Cross-Coupling | Racemic N-Boc-nortropane-derived allylic chloride, (Hetero)aryl boronic ester | Enantioenriched nortropane | 64 (for 2-furanylboronic pinacol (B44631) ester) | >99 | nih.gov |
| Pd(OAc)2 / Chiral Co(II) Lewis Acid | Cycloisomerization / (5+2) Cycloaddition | ortho-Alkynyl substituted benzaldehyde nitrone, Alkylideneoxindole | Tropane derivative | 51-88 | 83-98 | |
| Pd(PPh3)4 | Intramolecular Cyclization | Hydrazine derivative | 2-Azabicyclo[3.2.1]octan-3-one | High | N/A | rsc.org |
| Pd(PPh3)4 | Suzuki Coupling | Enol triflate, Arylboronic acid | 3-Aryl-8-thiabicyclo[3.2.1]oct-2-ene | 74-96 | N/A | nih.gov |
Organocatalysis (e.g., Chiral Phosphoric Acid Catalysis)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. sigmaaldrich.com Chiral phosphoric acids (CPAs), a prominent class of Brønsted acid organocatalysts, have proven particularly effective in a variety of enantioselective transformations. sigmaaldrich.combeilstein-journals.org These catalysts typically feature an axially chiral backbone, such as BINOL or VAPOL, which creates a well-defined chiral microenvironment. beilstein-journals.org CPAs are recognized as bifunctional catalysts, capable of activating both nucleophiles and electrophiles simultaneously through their Brønsted acidic proton and Lewis basic phosphoryl oxygen, respectively. beilstein-journals.org
A notable application of CPA catalysis in the synthesis of the 8-azabicyclo[3.2.1]octane core involves the desymmetrization of meso-epoxides. researchgate.net Researchers have demonstrated an innovative approach for the asymmetric synthesis of tropanes through an intramolecular desymmetrization of meso-4,5-epoxycycloheptylamines. researchgate.net This reaction, catalyzed by a VAPOL-derived phosphoric acid, proceeds via a pseudotransannular ring-opening of the epoxide, directly forming the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.netresearchgate.net The choice of catalyst and solvent was found to be crucial, with the VAPOL-derived organocatalyst providing superior results in toluene or chlorobenzene (B131634) at low temperatures. researchgate.net This methodology was successfully applied to the enantioselective synthesis of natural products such as (–)-α-tropanol and (+)-ferruginine. researchgate.net
| Catalyst Type | Substrate | Key Transformation | Stereoselectivity | Reference |
| VAPOL-derived CPA | meso-4,5-Epoxycycloheptylamine | Intramolecular desymmetrization / Ring opening | Excellent | researchgate.net |
| BINOL-derived CPA (TRIP) | meso-4,5-Epoxycycloheptylamine | Intramolecular desymmetrization / Ring opening | Poor | researchgate.net |
Lewis Acid Mediated Cycloadditions
Lewis acid catalysis plays a crucial role in cycloaddition reactions, which are fundamental for constructing cyclic and bicyclic frameworks. nih.gov In the context of the 8-azabicyclo[3.2.1]octane scaffold, Lewis acids are frequently employed to mediate 1,3-dipolar cycloadditions involving azomethine ylides. These reactions provide a direct pathway to the core structure.
The development of asymmetric variants of these cycloadditions has been a key focus. One successful strategy involves a dual catalytic system, combining a rhodium(II) complex with a chiral Lewis acid. rsc.org This binary system has been used for the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with dipolarophiles like acryloylpyrazolidinone, affording optically active bicyclic products with high diastereo- and enantioselectivities. rsc.org The Lewis acid is thought to coordinate to the dipolarophile, lowering its LUMO energy and enhancing its reactivity, while the chiral environment of the Lewis acid dictates the stereochemical outcome of the cycloaddition. nih.govrsc.org Various Lewis acids have been explored, and their choice can significantly influence the stereoselectivity and reaction mechanism. nih.gov
| Reaction Type | Catalytic System | Substrates | Product Scaffold | Key Features | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Rhodium(II) complex / Chiral Lewis acid | Diazo imine-derived cyclic azomethine ylides, Acryloylpyrazolidinone | 8-Oxabicyclo[3.2.1]octane | High diastereo- and enantioselectivity (up to >99:1 dr, 99% ee) | rsc.org |
| 1,3-Dipolar Cycloaddition | Rhodium catalyst / Lewis acid | α-Diazocarbonyl compounds, Vinyl ether | 8-Oxa-2-azabicyclo[3.2.1]octane | Stereoselective construction of a polysubstituted ring system | semanticscholar.org |
Stereoselective and Asymmetric Synthesis of this compound
Achieving stereocontrol during the formation of the 8-azabicyclo[3.2.1]octane architecture is paramount, as the biological activity of tropane alkaloids is often dependent on their specific stereochemistry. rsc.org Numerous methodologies have been developed where the stereochemistry is established concurrently with the construction of the bicyclic scaffold. researchgate.net These strategies predominantly fall into three categories: the use of chiral auxiliaries, the application of asymmetric catalysis, and approaches starting from the chiral pool or involving desymmetrization.
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy has been effectively applied to the synthesis of the 8-azabicyclo[3.2.1]octane core, particularly in cycloaddition reactions.
For instance, the Oppolzer sultam has been used as a chiral auxiliary in (3+2) cycloadditions with azomethine ylides to construct the tropane scaffold. Similarly, Evans auxiliaries have been employed in asymmetric 1,3-dipolar cycloadditions to achieve the synthesis of compounds like (–)-Bao Gong Teng A. researchgate.net Another example is the use of methyl (S)-lactate as a chiral auxiliary for the same target molecule. acs.org The steric hindrance provided by the auxiliary guides the approach of the reacting species, leading to a highly diastereoselective outcome.
| Chiral Auxiliary | Reaction Type | Key Intermediate/Product | Reference |
| Oppolzer Sultam | (3+2) Cycloaddition | Tropane scaffold | |
| Evans Auxiliary | 1,3-Dipolar Cycloaddition | (–)-Bao Gong Teng A | researchgate.net |
| Methyl (S)-lactate | Asymmetric Synthesis | Bao Gong Teng A | acs.org |
| N-tert-Butanesulfinyl group | Addition to imines / Mannich cyclization | 1-Substituted 8-azabicyclo[3.2.1]octane | mdpi.com |
Asymmetric Catalysis in Azabicyclo[3.2.1]octane Formation
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient and sustainable approach for stereoselective synthesis. Several catalytic enantioselective reactions have been developed to construct the 8-azabicyclo[3.2.1]octane scaffold. acs.org
Copper-catalyzed reactions have shown significant promise. One report describes an enantioselective copper-catalyzed alkene carboamination where N-sulfonyl-2-aryl-4-pentenamines are converted into 6-azabicyclo[3.2.1]octanes with good yields and excellent enantioselectivities. nih.govscispace.com This reaction forms two new rings and two stereocenters in a single step. nih.gov Another strategy involves a chiral copper complex-catalyzed dearomatization cycloaddition process of 2-nitrobenzofurans with cyclic azomethine ylides, yielding fused polycyclic tropane derivatives with high enantioselectivities. researchgate.net
Rhodium catalysis has also been utilized. For example, an Rh(I)-catalyzed asymmetric Suzuki–Miyaura cross-coupling has been developed for the kinetic resolution of a racemic nortropane-derived allylic chloride, providing access to a range of enantiomerically enriched tropane derivatives. acs.org
| Catalytic System | Reaction Type | Product Scaffold | Stereoselectivity | Reference |
| Ph-Box-Cu₂ | Enantioselective Alkene Carboamination | 6-Azabicyclo[3.2.1]octane | Good to excellent ee | nih.govscispace.com |
| Rh(I) / Chiral Ligand | Asymmetric Suzuki–Miyaura Cross-Coupling | Nortropane derivative | High enantioselectivity | acs.org |
| Cu(OAc)₂ / Diphosphine Ligand | Asymmetric Dearomatization Cycloaddition | Fused Polycyclic Tropane | 90-98% ee | researchgate.net |
Chiral Pool Strategies and Desymmetrization
Two other powerful strategies for obtaining enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives are chiral pool synthesis and desymmetrization. rsc.org
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products as starting materials. uni-regensburg.de These starting materials, such as monosaccharides or amino acids, already contain the necessary stereochemical information, which is then incorporated into the final target molecule. uni-regensburg.deresearchgate.net This strategy avoids the need for a separate resolution or asymmetric induction step during the synthesis of the core scaffold.
Desymmetrization: This strategy involves the conversion of a prochiral or meso substrate, which possesses internal symmetry elements, into a chiral molecule in a single step. nih.gov The desymmetrization of tropinone and its derivatives has been a widely used method to access various tropane alkaloids. A common approach is the enantioselective deprotonation of the α-position to the carbonyl group using a chiral lithium amide base, which generates an enantioenriched enolate intermediate that can be trapped with electrophiles. Another elegant desymmetrization approach is the aforementioned CPA-catalyzed ring-opening of meso-epoxides. researchgate.netresearchgate.net Additionally, copper-catalyzed asymmetric allylic substitution has been used to desymmetrize meso-dibromocycloalkenes, providing precursors for 8-azabicyclo[3.2.1]octanes. nih.gov Enzyme-catalyzed desymmetrization of prochiral diesters has also been reported for related azabicyclic systems. thieme-connect.com
Multicomponent Reactions for this compound Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Domino or cascade reactions, a subset of MCRs, are particularly effective for constructing complex bicyclic systems like the bicyclo[3.2.1]octane skeleton in a single pot.
While specific MCRs leading directly to this compound are not extensively documented, the principles have been applied to the synthesis of the broader bicyclo[3.2.1]octane framework. For example, an organocatalyzed domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and aromatic nitrodienes, using a proline-derived catalyst, yields substituted bicyclo[3.2.1]octan-2-ones with excellent enantioselectivity. Such strategies demonstrate the potential of MCRs for the efficient assembly of this important structural core. The Povarov reaction, a formal aza-Diels-Alder reaction, is another MCR used to synthesize nitrogen-containing heterocycles and could be conceptually adapted for tropane-like structures. researchgate.net
| Reaction Type | Catalyst | Reactants | Product Type | Stereoselectivity | Reference |
| Domino Michael-Henry | Proline-derived catalyst | 1,4-Cyclohexanedione, Aromatic nitrodienes | Substituted bicyclo[3.2.1]octan-2-one | Excellent ee |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. These principles focus on increasing reaction efficiency, minimizing waste, and utilizing safer and more sustainable resources.
Atom Economy and Solvent-Free Reactions
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.
Atom Economy Calculation for Robinson's Tropinone Synthesis:
The balanced chemical equation for the Robinson synthesis of tropinone is:
C₄H₆O₂ (Succinaldehyde) + CH₅N (Methylamine) + C₅H₆O₅ (Acetonedicarboxylic acid) → C₈H₁₃NO (Tropinone) + 2CO₂ + H₂O
To calculate the atom economy, the molecular weights of the reactants and the desired product are required.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Succinaldehyde | C₄H₆O₂ | 86.09 |
| Methylamine | CH₅N | 31.06 |
| Acetonedicarboxylic acid | C₅H₆O₅ | 146.10 |
| Total Reactant Mass | 263.25 | |
| Tropinone | C₈H₁₃NO | 139.19 |
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (139.19 / 263.25) x 100 ≈ 52.87%
Solvent-free reactions represent another key strategy in green chemistry, as they eliminate the environmental and safety hazards associated with volatile organic solvents. The Claisen-Schmidt condensation, a reaction used to synthesize chalcone (B49325) derivatives which can be precursors to substituted 8-Azabicyclo[3.2.1]octan-2-ones, has been successfully performed under solvent-free conditions. wikipedia.orgscispace.commdpi.comresearchgate.net These reactions are often facilitated by grinding the reactants with a solid catalyst or by using microwave irradiation. mdpi.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting solvent-free or reduced-solvent reactions. In the context of 8-azabicyclo[3.2.1]octane derivatives, microwave irradiation has been employed to accelerate reactions and improve yields, often with a significant reduction in the amount of solvent required compared to conventional heating methods. acs.orgnih.govuni-regensburg.demdpi.comcem.com This technique not only aligns with the principles of green chemistry by reducing solvent waste but can also lead to shorter reaction times and increased energy efficiency. mdpi.comcem.com
Use of Renewable Feedstocks
The utilization of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to shift from a reliance on finite fossil fuels to bio-based resources. In the synthesis of this compound and its precursors, significant advancements have been made in employing biocatalysis and metabolic engineering to produce these compounds from simple, renewable starting materials.
The biosynthesis of tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core, has been a subject of intense research. Tropinone, a key intermediate, is naturally produced in various plant species. guidechem.com The elucidation of its biosynthetic pathway has paved the way for harnessing biological systems for its production.
Recent breakthroughs in synthetic biology have enabled the engineering of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to produce tropane alkaloid precursors de novo from simple carbon and nitrogen sources like glucose and ammonia. This approach involves the introduction of a cascade of enzymatic reactions from plants and other organisms into the yeast's metabolic framework.
An engineered yeast platform for the production of tropine (B42219), which is readily oxidized to tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one, a constitutional isomer of this compound), demonstrates the potential of this strategy. The pathway integrates enzymes from various plant species to convert primary metabolites into the complex tropane scaffold.
Engineered Biosynthetic Pathway for Tropine in Saccharomyces cerevisiae
| Step | Enzyme(s) | Gene Source | Substrate | Product |
| 1 | Ornithine decarboxylase | S. cerevisiae | L-Ornithine | Putrescine |
| 2 | Putrescine N-methyltransferase | Atropa belladonna | Putrescine | N-Methylputrescine |
| 3 | N-methylputrescine oxidase | Nicotiana tabacum | N-Methylputrescine | 4-Methylaminobutanal |
| 4 | Pyrroline ketide synthase | Atropa belladonna | 4-Methylaminobutanal, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |
| 5 | Cytochrome P450 reductase | Atropa belladonna | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Tropinone |
| 6 | Tropinone reductase I | Datura stramonium | Tropinone | Tropine |
This engineered microbial factory approach offers a promising and sustainable alternative to traditional chemical synthesis and extraction from plant sources. By utilizing renewable feedstocks like glucose, it significantly reduces the environmental footprint associated with the production of these valuable chemical entities.
Chemical Reactivity Profile and Mechanistic Studies of 8 Azabicyclo 3.2.1 Octan 2 One
Reactions at the Ketone Functionality of 8-Azabicyclo[3.2.1]octan-2-one
The carbonyl group at the C-2 position is a focal point for a range of chemical transformations, including reductions, nucleophilic additions, and reactions involving the adjacent α-carbons via enolate intermediates.
The reduction of the ketone in this compound and its derivatives, most notably the N-methyl analogue tropinone (B130398), is a critical step in the synthesis of many tropane (B1204802) alkaloids and can lead to two diastereomeric alcohols. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.
The reduction can yield two stereoisomers: an axial alcohol (α-tropanol or tropine) where the hydroxyl group is syn to the piperidine (B6355638) ring's longer carbon bridge, and an equatorial alcohol (β-tropanol or pseudotropine) where the hydroxyl group is anti. wikipedia.org
In biosynthetic pathways within plant species, this reduction is catalyzed by two distinct NADPH-dependent enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). wikipedia.orgnih.govoup.com TRI stereospecifically produces tropine (B42219) (axial alcohol), while TRII yields pseudotropine (equatorial alcohol). wikipedia.orgnih.gov The differing characteristics of these enzymes allow for metabolic channeling into separate alkaloid groups. nih.govnih.gov Due to the significantly higher activity of TRI, the majority of tropinone reduction in these organisms leads to the formation of tropine. wikipedia.org
| Reducing Agent/Catalyst | Major Product | Stereochemistry of Hydroxyl Group | Reference |
|---|---|---|---|
| Tropinone Reductase I (TRI) | Tropine (α-tropanol) | Axial | wikipedia.orgnih.gov |
| Tropinone Reductase II (TRII) | Pseudotropine (β-tropanol) | Equatorial | wikipedia.orgnih.gov |
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental for introducing new carbon-carbon bonds and elaborating the bicyclic scaffold.
Organometallic reagents, such as Grignard and organolithium compounds, readily add to the carbonyl to form tertiary alcohols. Another important class of reactions is olefination, which converts the ketone into an alkene. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, utilizes a stabilized phosphonate (B1237965) carbanion to react with aldehydes or ketones, typically yielding E-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com This reaction begins with the deprotonation of the phosphonate, followed by nucleophilic attack on the carbonyl carbon, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene. wikipedia.orgnrochemistry.com The HWE reaction has been applied in the synthesis of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. nih.gov
| Reaction Type | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Grignard Reaction | R-MgX | Tertiary Alcohol | |
| Organolithium Addition | R-Li | Tertiary Alcohol | |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | wikipedia.orgnrochemistry.com |
The protons on the carbons alpha to the ketone (C-1 and C-3) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for substitution at the α-position.
The formation of this enolate is a key step in the classic Robinson synthesis of tropinone, which involves a tandem or "double" Mannich reaction. wikipedia.orgguidechem.com In this biomimetic synthesis, the enolate of acetonedicarboxylic acid reacts in an intermolecular Mannich reaction, which is crucial for constructing the bicyclic ring system. wikipedia.orgorientjchem.org
Furthermore, the enolate of tropinone itself can be generated and used in synthetic applications. For example, enantioselective deprotonation using a chiral lithium base, followed by an aldol (B89426) reaction, has been used to install substituents asymmetrically, demonstrating a method for the desymmetrization of the tropinone skeleton. nih.gov Asymmetric allylic alkylation, proceeding through an enolate intermediate, has also been employed for the desymmetrization of N-protected tropinone derivatives. These reactions are pivotal for accessing enantiomerically pure tropane alkaloids and their analogues. acs.orgacs.org
Reactivity of the Bridged Amine Nitrogen in this compound
The bridged nitrogen atom is a nucleophilic and basic center, enabling a variety of reactions that modify the properties and structure of the bicyclic system.
The secondary amine of the parent this compound or the tertiary amine of its N-methyl derivative can react with electrophiles. N-alkylation is typically achieved by reacting the amine with alkyl halides or alkyl sulfonates, often in the presence of a base. google.com This reaction is a common strategy for introducing various substituents on the nitrogen atom. For example, the synthesis of (+)-hosieine A commences with the N-alkylation of a pyridinone precursor to form the bicyclic core. rsc.org Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an amide functionality.
| Reaction Type | Electrophile | Functional Group Introduced | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl | google.com |
| N-Alkylation | Alkyl Sulfonate (R-OSO₂R') | N-Alkyl | google.com |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl | google.com |
| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl (Amide) | |
| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl (Amide) |
Ring-Opening and Rearrangement Reactions of the this compound System
The 8-azabicyclo[3.2.1]octane framework, the core of which includes the 2-one derivative, is subject to various ring-opening and rearrangement reactions that are pivotal for the synthesis of complex alkaloids and other functionalized molecules. A significant pathway for forming this bicyclic system involves the pseudotransannular ring-opening of epoxides derived from 5-aminocyclohept-1-enes. csic.es This desymmetrization reaction, catalyzed by a Brønsted acid, can produce 5-substituted 8-azabicyclo[3.2.1]octan-2-ols with high yields and excellent stereocontrol. csic.es These alcohol precursors can then be oxidized to the corresponding this compound.
Another important transformation is the Beckmann rearrangement of oximes derived from the ketone. The rearrangement of syn- and anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids has been investigated, providing insight into how the bicyclic strain influences the reaction pathway. core.ac.uk The syn-oxime undergoes a classic Beckmann rearrangement to yield the expected lactam. core.ac.uk In contrast, the anti-oxime gives a mixture of the rearranged lactam and a lactone, the latter resulting from a fragmentation process followed by recyclization involving the neighboring carboxyl group. core.ac.uk
Radical rearrangements have also been explored to create related diazabicyclo[3.2.1]octane systems. For instance, azanorbornanic aminyl radicals can undergo a regioselective ring expansion to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems, which are precursors to the 2,8-diheterobicyclo[3.2.1]octane skeleton found in various natural products. acs.org
| Reaction Type | Starting Material | Key Reagents | Product(s) | Reference |
| Pseudotransannular Ring-Opening | 5-Aminocyclohept-1-ene derived epoxides | Brønsted Acid (e.g., chiral phosphoric acid) | 8-Azabicyclo[3.2.1]octan-2-ols | csic.es |
| Beckmann Rearrangement (syn-oxime) | syn-8-Oximinobicyclo[3.2.1]octane derivative | Trifluoroacetic acid | Lactam (classic rearrangement) | core.ac.uk |
| Beckmann Rearrangement (anti-oxime) | anti-8-Oximinobicyclo[3.2.1]octane derivative | Trifluoroacetic acid | Lactam and Lactone (fragmentation-recyclization) | core.ac.uk |
| Radical Ring Expansion | 3-Azidoazanorbornane derivative | Bu₃SnH, AIBN | 2,8-Diazabicyclo[3.2.1]oct-2-ene system | acs.org |
Electrophilic and Nucleophilic Substitution Reactions on the Bicyclic Scaffold
The chemical reactivity of the this compound scaffold is largely dictated by the ketone functional group and the bridgehead nitrogen. These sites allow for a variety of electrophilic and nucleophilic substitution and addition reactions, enabling extensive functionalization of the core structure.
Nucleophilic addition to the carbonyl group is a common transformation. For example, the reaction of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (an isomer of the 2-one) with sodium cyanide leads to the formation of the corresponding cyanohydrin. google.com This reaction serves as a key step for introducing further functionality.
The protons alpha to the carbonyl group are acidic and can be removed by a strong base, such as a lithium amide, to form an enolate. This enolate can then react with various electrophiles. While much of the detailed research has been conducted on the isomeric 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone), the principles are applicable. canada.caresearchgate.net The stereoselectivity of these alkylation and aldol reactions is often influenced by the rigid bicyclic structure.
Substitution reactions can also be performed on derivatives of the ketone. Attempts to perform an Sₙ2 reaction on 8-azabicyclo[3.2.1]octan-2-ol derivatives to replace the hydroxyl group have been studied. csic.es However, these reactions can be complicated by the participation of the bridgehead nitrogen, leading to unexpected stereochemical outcomes or racemization through the formation of a symmetric aziridinium (B1262131) intermediate. csic.es
Functionalization of the Azabicyclo[3.2.1]octan-2-one Core
Functionalization of the this compound core is crucial for synthesizing tropane alkaloids and their analogs for medicinal chemistry research. acs.org
Key functionalization strategies include:
N-Alkylation/N-Arylation: The bridgehead nitrogen is nucleophilic and can be alkylated with alkyl halides or sulfonates in the presence of a base. google.com This allows for the introduction of various substituents on the nitrogen atom, which is a common feature in tropane alkaloids (e.g., the N-methyl group).
α-Functionalization via Enolates: As mentioned, deprotonation at the C1 or C3 position generates an enolate that can be trapped by a range of electrophiles. This strategy is fundamental for building complexity around the five-membered ring of the scaffold. canada.caacs.org
Carbonyl Group Derivatization: The ketone at C2 can be converted into other functional groups. For instance, it can be transformed into an oxime for subsequent Beckmann rearrangement or undergo nucleophilic additions to form cyanohydrins, which can be further elaborated. core.ac.ukgoogle.com
Substitution on the Scaffold: Derivatives, such as the corresponding alcohols, can undergo substitution reactions. For example, the hydroxyl group in 8-azabicyclo[3.2.1]octan-3-ol can be substituted via a Mitsunobu reaction or by converting it into a better leaving group for nucleophilic displacement. google.com
| Position | Reaction Type | Reagents | Product Type | Reference |
| N8 | N-Alkylation | Alkyl halide, Base | N-Substituted derivative | google.com |
| C2 | Nucleophilic Addition | NaCN / KCN | Cyanohydrin | google.com |
| C1/C3 | α-Alkylation | Base (e.g., LDA), Electrophile | α-Substituted ketone | canada.caacs.org |
| C2 (via derivative) | Nucleophilic Substitution | PPh₃, DEAD (Mitsunobu on alcohol) | Substituted derivative | google.com |
Pericyclic Reactions Involving this compound Derivatives
Pericyclic reactions offer a powerful and stereoselective method for constructing the 8-azabicyclo[3.2.1]octane skeleton. A notable example is the cascade reaction involving a 6π-electrocyclic ring-opening of a cyclopropanated pyrrole (B145914) followed by a Huisgen [3+2]-cycloaddition. nih.govuni-regensburg.de
In this process, a monocyclopropanated pyrrole derivative undergoes a microwave-assisted 6π-electrocyclic ring-opening to form a transient 1,3-dipole. nih.gov This reactive intermediate is then trapped in situ by an electron-deficient dipolarophile (such as dimethyl acetylenedicarboxylate, DMAD) through a [3+2]-cycloaddition. This cascade reaction directly furnishes the 8-azabicyclo[3.2.1]octane core with high stereoselectivity. nih.gov The resulting adducts are versatile building blocks for synthesizing a variety of tropane analogues. nih.govuni-regensburg.de
Detailed Mechanistic Investigations of Key Transformations
The rigid, strained nature of the 8-azabicyclo[3.2.1]octane system often leads to interesting and sometimes unexpected reaction mechanisms.
A detailed mechanistic study was conducted on the attempted nucleophilic substitution of enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane derivatives. csic.es When attempting to replace the hydroxyl group with a nucleophile (e.g., bromide via the Appel reaction or cyanide via a mesylate intermediate), the product was found to be racemic. csic.es Experimental and computational studies revealed that the reaction proceeds through a neighboring group participation mechanism. The bridgehead nitrogen atom attacks the C2 carbon, displacing the leaving group and forming a transient, achiral, and symmetric aziridinium intermediate. Subsequent nucleophilic attack on this intermediate can occur at either of two equivalent carbons, leading to a complete loss of stereochemical information and resulting in a racemic product. csic.es
The mechanism of the Beckmann rearrangement of 8-oximinobicyclo[3.2.1]octane derivatives has also been elucidated. core.ac.uk The outcome is highly dependent on the stereochemistry of the oxime. For the syn-oxime, the reaction follows the expected concerted rearrangement pathway to form the lactam. However, for the anti-oxime, the anti-periplanar group to the hydroxyl is the bridgehead carbon, and its migration is disfavored. Instead, the reaction proceeds via a competitive fragmentation of the C1-C8 bond. The resulting carbocationic intermediate can either be trapped by water, leading to a rearranged lactam, or undergo intramolecular trapping by the neighboring carboxyl group to form a stable lactone. core.ac.uk
Advanced Spectroscopic and Structural Elucidation of 8 Azabicyclo 3.2.1 Octan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. The bicyclic nature of 8-Azabicyclo[3.2.1]octan-2-one results in a distinct set of signals for its protons and carbons, whose chemical shifts and coupling constants are highly sensitive to the molecule's conformation. The structure consists of a six-membered piperidine (B6355638) ring fused to a five-membered pyrrolidine (B122466) ring, with the nitrogen atom at a bridgehead position. In solution, the six-membered ring is expected to adopt a distorted chair conformation. researchgate.net
A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound requires a suite of 1D and 2D NMR experiments.
¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The bridgehead protons (H-1 and H-5) are typically observed as broad multiplets in the ¹H spectrum. The protons alpha to the carbonyl group (H-3) and those alpha to the nitrogen atom (H-1, H-5) are deshielded and appear at a lower field. The carbonyl carbon (C-2) exhibits a characteristic signal in the downfield region of the ¹³C spectrum, typically around 200-210 ppm.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is crucial for identifying spin-coupled protons, typically those on adjacent carbon atoms (²JHH and ³JHH). It allows for the tracing of the connectivity of the carbon skeleton, for instance, by correlating the bridgehead proton H-1 with its neighbors on C-7 and C-2 (if present), and H-5 with its neighbors on C-4 and C-6.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid molecule like this compound, NOESY is instrumental in confirming stereochemistry and conformation. For example, spatial correlations between axial and equatorial protons on the same or adjacent carbons can help solidify the chair conformation of the six-membered ring.
The expected chemical shifts for this compound are summarized in the table below, based on data from analogous structures and predictive models.
| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) | Key HMBC Correlations (Proton to Carbon) |
| 1 | ~3.5-3.7 (br m) | ~60-62 | C2, C5, C7 |
| 2 | - | ~208-212 | - |
| 3 | ~2.2-2.4 (m) | ~45-48 | C1, C2, C4, C5 |
| 4 | ~1.8-2.1 (m) | ~28-30 | C2, C3, C5, C6 |
| 5 | ~3.5-3.7 (br m) | ~60-62 | C1, C4, C6, C7 |
| 6 | ~1.7-2.0 (m) | ~28-30 | C4, C5, C7 |
| 7 | ~1.7-2.0 (m) | ~38-40 | C1, C5, C6 |
| 8 (NH) | Variable (br s) | - | C1, C5 |
The 8-azabicyclo[3.2.1]octane skeleton is subject to dynamic processes, primarily ring inversion and, in N-substituted analogues, nitrogen inversion. academie-sciences.fr Dynamic NMR (DNMR) is the technique used to study the kinetics of these conformational exchanges. libretexts.org
By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. At a certain temperature, known as the coalescence temperature, the signal broadens significantly. Upon further cooling, the signals for the individual, slowly exchanging conformers may be resolved. libretexts.org Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing valuable insight into the flexibility and conformational stability of the molecule. For this compound, variable-temperature NMR could be used to study the energy barrier of the chair-to-chair interconversion of the six-membered ring.
Mass Spectrometry (MS) for Elucidating Fragmentation Pathways
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its elemental composition and structure. For this compound (C₇H₁₁NO), the nominal molecular weight is 125 amu.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₇H₁₁NO by matching the experimentally observed accurate mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ with the calculated theoretical mass. researchgate.netmdpi.com
| Ion | Formula | Calculated Mass (amu) |
| [M]⁺˙ | C₇H₁₁NO | 125.08406 |
| [M+H]⁺ | C₇H₁₂NO⁺ | 126.09189 |
Tandem mass spectrometry (MS/MS) is used to establish the fragmentation pathways of a molecule, providing a "fingerprint" that confirms its structure. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The fragmentation of the 8-azabicyclo[3.2.1]octane skeleton is well-characterized. aip.org The primary fragmentation pathways for this compound under electron ionization (EI) are driven by the presence of the nitrogen atom and the carbonyl group, which direct cleavage through alpha-fragmentation mechanisms. libretexts.org
Key fragmentation pathways include:
Alpha-cleavage adjacent to the nitrogen: This is a characteristic fragmentation for amines. Cleavage of the C1-C2 or C5-C4 bonds can lead to the formation of stable iminium ions. Loss of a C₂H₂O radical (from C2/C3) following ring opening is a plausible pathway.
Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C1-C2 or C2-C3 bond can occur. Loss of carbon monoxide (CO, 28 Da) is a common fragmentation for ketones, which would lead to a fragment ion at m/z 97.
Cleavage of the ethylene (B1197577) bridge: Scission of the C6-C7 bond followed by further rearrangements is another common pathway for this bicyclic system, often leading to the formation of a prominent ion at m/z 82, corresponding to a methylenepiperidinium ion. nist.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 125 | 97 | CO (28) | Alpha-cleavage at carbonyl |
| 125 | 82 | C₂H₃O (43) | Cleavage of ethylene bridge & rearrangement |
| 125 | 68 | C₃H₅O (57) | Complex rearrangement and cleavage |
| 125 | 54 | C₄H₅O (69) | Ring opening and fragmentation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint. mdpi.com
For this compound, the key functional groups are the ketone (C=O) and the secondary amine (N-H).
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very strong, sharp absorption band corresponding to the C=O stretch of the ketone. For a five-membered ring ketone fused in a bicyclic system, this band is typically found at a relatively high wavenumber. The N-H group of the secondary amine will give rise to a moderate absorption for its stretching vibration and a distinct bending vibration. The C-N stretching vibration will also be present, along with various C-H stretching and bending modes from the aliphatic framework. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds and symmetric vibrations, such as those of the carbon skeleton, often produce stronger signals in the Raman spectrum compared to the IR spectrum. This can provide additional structural information about the bicyclic framework.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, broad |
| C-H Stretch | Aliphatic (CH, CH₂) | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Ketone | 1725 - 1745 | Strong, sharp |
| N-H Bend | Secondary Amine | 1500 - 1650 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
The 8-azabicyclo[3.2.1]octane skeleton is the core of tropane (B1204802) alkaloids, and numerous structural studies have been devoted to these compounds. iucr.org For instance, the crystal structure of derivatives like (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one has been determined, firmly establishing its stereochemistry. researchgate.net In another example, the structure of a salt of diprotonated endo-3-aminotropane crystallized with a copper(II) anionic cluster was reported, showcasing the boat-like conformation of the bicyclic skeleton. iucr.org
These studies reveal that the bicyclic system typically adopts a strained chair-boat conformation. The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by heavy atoms present in the crystal structure or by co-crystallization with a chiral reference molecule of known stereochemistry. d-nb.info The Flack parameter is a critical value in crystallographic refinement that indicates the correctness of the assigned absolute configuration. bohrium.com
Below is a representative table of crystallographic data for a related derivative, (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, illustrating the type of information obtained from X-ray analysis. researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.234 |
| b (Å) | 9.876 |
| c (Å) | 11.235 |
| Volume (ų) | 691.3 |
| Z (molecules per cell) | 4 |
This data is for a derivative and serves to illustrate the output of X-ray crystallography. researchgate.net
Chiroptical Methods (e.g., CD, ORD) for Enantiomeric Excess Determination
Chiroptical methods are essential for studying chiral molecules in solution. semanticscholar.org These techniques, which include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are based on the differential interaction of chiral substances with left- and right-circularly polarized light. libretexts.org They are particularly valuable for determining the enantiomeric excess (e.e.) and assigning the absolute configuration of chiral compounds like derivatives of this compound. semanticscholar.orgaps.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = A_L - A_R). mdpi.comencyclopedia.pub A CD spectrum plots this difference against wavelength, and the resulting positive or negative peaks (known as Cotton effects) are characteristic of a specific enantiomer and its conformation. semanticscholar.org The intensity of a CD signal is directly proportional to the enantiomeric excess of the sample, making it a powerful tool for quantitative analysis. semanticscholar.org For complex molecules like tropane alkaloids, Vibrational Circular Dichroism (VCD), which operates in the infrared region, has been successfully used to determine the absolute configuration by comparing experimental spectra with those predicted by density functional theory (DFT) calculations. researchgate.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlscirp.org The resulting curve, known as an ORD spectrum, is closely related to the CD spectrum through the Kramers-Kronig relations. mdpi.com ORD can discern enantiomeric excess differences of 0.1% or better for samples that exhibit high specific rotations. semanticscholar.org
The application of these techniques is crucial in asymmetric synthesis, where achieving high enantiomeric purity is a primary goal. For the 8-azabicyclo[3.2.1]octane framework, chiroptical methods provide a non-destructive way to assess the success of enantioselective reactions. researchgate.net
The table below summarizes the key aspects of these chiroptical techniques.
| Technique | Principle | Primary Application for this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | Determination of enantiomeric excess and absolute configuration in solution. semanticscholar.orgencyclopedia.pub |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. leidenuniv.nl | Confirmation of absolute configuration and measurement of enantiomeric purity. semanticscholar.org |
Computational and Theoretical Investigations of 8 Azabicyclo 3.2.1 Octan 2 One
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are employed to model the distribution of electrons within a molecule, which fundamentally determines its structure, stability, and reactivity. For the 8-azabicyclo[3.2.1]octane system, these studies elucidate the nature of the covalent bonds and the influence of the nitrogen heteroatom and carbonyl group on the molecule's electronic properties.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of bicyclic compounds due to its balance of computational cost and accuracy. mdpi.com DFT calculations are used to determine ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and dipole moments. mdpi.com The accuracy of these calculations depends heavily on the chosen exchange-correlation functional and basis set. mdpi.com
Studies on the related bicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane systems have utilized various levels of theory to probe their properties. For instance, investigations into the relative stabilities and geometries of isomers often employ the B3LYP functional with basis sets such as 6-31G* or 6-311++G**. researchgate.netbenthamdirect.com Computational modeling of 8-azabicyclo[3.2.1]octane derivatives has been used to predict properties like electrophilicity, showing that the presence of an oxo group increases the reactivity at that carbon position. These theoretical investigations provide quantitative data on the molecule's geometry and electronic landscape.
Molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic transitions within a molecule. Key aspects of this analysis include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting a molecule's reactivity towards nucleophiles and electrophiles.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding and intramolecular interactions. In studies of substituted 8-azabicyclo[3.2.1]octanes, NBO analysis has been used to investigate phenomena such as the anomeric effect. researchgate.netbenthamdirect.com This effect involves electron delocalization from a lone pair on a heteroatom to an adjacent anti-periplanar sigma-antibonding orbital (σ*), which can significantly influence conformational stability. For example, in 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane, NBO results have shown that the anomeric effect can favor specific stereoisomers. researchgate.netbenthamdirect.com
Conformational Analysis of the 8-Azabicyclo[3.2.1]octan-2-one Ring System
The 8-azabicyclo[3.2.1]octane skeleton is a conformationally constrained system. The bicyclic structure limits the molecule's flexibility, yet it can still adopt distinct conformations, primarily described as chair-like and boat-like arrangements of the six-membered piperidine (B6355638) ring. Computational methods are essential for determining the relative energies of these conformers and the barriers to their interconversion.
Computational conformational searches are performed to locate all possible low-energy structures (energy minima) on the potential energy surface. These searches are followed by geometry optimization and frequency calculations to confirm that the identified structures are true minima. The transition states, which are the highest energy points along the reaction coordinate between two minima, can also be located and characterized.
For example, in a computational study on the N-methylation of a 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane derivative, researchers identified multiple transition state conformers. nih.govacs.org By calculating the free energies of these transition states at the ωB97XD/def2-TZVP level of theory, they could predict the selectivity of the reaction. nih.gov The energy differences between various transition state conformers, even if small, can dramatically alter predicted product ratios due to the exponential relationship between energy barriers and reaction rates. nih.gov
The conformational preference of the 8-azabicyclo[3.2.1]octane ring is sensitive to the nature and position of substituents. Computational studies on related azabicyclic systems have demonstrated how different functional groups can alter the potential energy surface, favoring one conformation over another. montclair.edu
In a DFT study on 3-azabicyclo[3.2.1]octane diamines, it was found that the unsubstituted ring preferred a chair-like conformation. montclair.edu The introduction of a bulky t-butyl carbamate (B1207046) substituent did not significantly alter this preference. montclair.edu However, the electronic nature of a substituent on the nitrogen atom was shown to have a more profound effect. A phenyl group, for instance, could remove the energy barrier between the chair-like and boat-like orientations, while a t-butyl group had little effect. montclair.edu Constraining the piperidine ring into this rigid bicyclic scaffold has been shown to be beneficial for the biological activity of certain NAAA inhibitors. acs.org
Prediction of Spectroscopic Parameters via Computational Methods
A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures and stereochemistry. Methods like DFT are routinely used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy. researchgate.net
For N-substituted nortropane derivatives, which share the same core skeleton, a combination of 13C NMR spectroscopy and DFT calculations has proven effective for determining the stereochemistry of N-invertomers in solution. academie-sciences.fr By calculating the NMR chemical shifts for different possible isomers and comparing them to the experimental spectra, researchers can confidently assign the configuration. This integrated approach is particularly valuable when experimental techniques like ROESY are hampered by solvent interference or low sample solubility. academie-sciences.fr Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to study the nature of electronic transitions and predict UV-Visible spectra. researchgate.net
Modeling of Reaction Pathways and Mechanistic Insights
Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction pathways involved in the synthesis and transformation of the 8-azabicyclo[3.2.1]octane framework. By calculating the energies of reactants, transition states, and products, researchers can construct a comprehensive free energy profile of a reaction, offering crucial mechanistic insights.
One such study investigated the N-methylation of a tropane (B1204802) derivative, 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane, with isotopically labeled methyl iodide (¹⁴CH₃I). acs.org This reaction can proceed through two different Sₙ2 transition states (TSa and TSb), leading to two distinct isotopomers. The system operates under Curtin-Hammett conditions, meaning the product distribution is determined by the free energy barriers of the transition states, not the stability of the initial reactant conformers. acs.org
Initial DFT calculations at the ωB97XD/def2-TZVP//ωB97XD/def2-SVP level of theory revealed that the transition state TSa is 2.21 kcal/mol lower in energy than TSb, providing a clear predicted pathway for the reaction. acs.org
In a different application, computational studies were employed to support a mechanistic proposal for the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. The proposed mechanism involves a sequence of a regioselective ring opening of an aminyl radical intermediate, followed by a ring-closing step to yield the expanded bicyclic system.
Furthermore, DFT computations have been used to elucidate the mechanism of assembling 8-azabicyclo[3.2.1]octanes from oxidopyridinium ions and maleimides. These calculations suggest a stepwise mechanism where the crucial regio- and stereoselectivity are established in the initial bond-forming step.
A racemization side process observed during the synthesis of an enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane was also studied using computational methods. csic.es These investigations revealed that the compound has a tendency to racemize through an achiral and symmetric aziridinium (B1262131) intermediate, explaining the experimental loss of enantiopurity. csic.es
Computational Studies of Stereoselectivity in Synthesis
Understanding and predicting the stereochemical outcome of a reaction is a primary goal of computational organic chemistry. For the 8-azabicyclo[3.2.1]octane system, theoretical studies have been instrumental in explaining the origins of stereoselectivity in various synthetic transformations.
The stereoselectivity of N-alkyl invertomers in tropane alkaloids, which share the 8-azabicyclo[3.2.1]octane core, can significantly influence their interaction with biological receptors. academie-sciences.fr Computational studies on tropinone (B130398), a key derivative, have shown a 2:1 preference for the equatorial conformer of the N-methyl group in the gas phase. academie-sciences.fr In polar solutions, this preference can change, highlighting the importance of considering solvent effects in computational models. academie-sciences.fr
In the previously mentioned N-methylation reaction, the product ratio is directly dependent on the free energy difference between the two competing transition states, TSa and TSb. acs.org The initial calculations, which did not account for conformational sampling, predicted a significant selectivity. However, more advanced computational approaches that consider an ensemble of transition state conformers can provide a more accurate prediction. For instance, when ensembles of 10 and 20 conformers for each transition state were considered, the predicted product ratios shifted, demonstrating the critical impact of conformational flexibility on reaction selectivity. acs.org
Below is a table summarizing the computationally predicted selectivity for the N-methylation reaction based on different levels of conformational sampling. acs.org
| Number of TS Conformers (NTS) | ΔΔG‡eff (kcal/mol) | Predicted Product Ratio ([2a]/[2b]) | Selectivity |
| 1 | 2.21 | >97:3 | High selectivity for 2a |
| 10 | 0.48 | 31:69 | Moderate selectivity for 2b |
| 20 | 0.07 | 49:51 | No selectivity |
| Number of TS Conformers (NTS) | ΔΔG‡eff (kcal/mol) | Predicted Product Ratio ([2a]/[2b]) | Selectivity |
|---|---|---|---|
| 1 | 2.21 | >97:3 | High selectivity for 2a |
| 10 | 0.48 | 31:69 | Moderate selectivity for 2b |
| 20 | 0.07 | 49:51 | No selectivity |
DFT has also been used to rationalize the high diastereoselectivity (>95:5 dr) observed in base-promoted decarboxylative-Mannich couplings used to synthesize substituted 9-azabicyclo[3.3.1]nonan-3-ones, a related bicyclic system. mdpi.com These calculations supported an eight-membered cyclic transition state model to explain the observed stereochemical outcome. mdpi.com
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of molecules in the solution phase, providing insights that are often inaccessible through static computational models or experimental techniques alone. matlantis.comnih.gov By simulating the movement of every atom in the system over time, MD can reveal detailed information about solvation, conformational changes, and intermolecular interactions. matlantis.com
For compounds based on the 8-azabicyclo[3.2.1]octane skeleton, such as cocaine and its metabolites, MD simulations have been employed to study their hydration structure and dynamic properties in aqueous solution. These simulations, carried out using software packages like GROMACS, help to understand how water molecules arrange themselves around the solute and which parts of the molecule are more or less hydrated.
One study classified the atoms of cocaine metabolites into different classes based on their degree of hydration. The analysis relied on calculating Radial Distribution Functions (RDFs), denoted as g(r), which describe the probability of finding a solvent atom at a certain distance from a solute atom.
Key findings from these simulations include:
The amine hydrogen in cationic metabolites is a preferred site for hydration.
The presence of a benzoyl substituent significantly affects the hydration of nearby atoms.
Oxygen atoms within the structure show varied hydration patterns; for example, the carbonyl oxygen (O2) is generally more hydrated than the ester oxygen (O1), which forms a stable intramolecular hydrogen bond.
The table below presents a qualitative summary of the hydration behavior of different atomic sites in cocaine metabolites, which share the 8-azabicyclo[3.2.1]octane core, as determined by MD simulations.
| Atomic Site | Substituent Context | Relative Hydration Level |
| Amine Hydrogen (H-N⁺) | Cationic metabolites | High |
| Carbonyl Oxygen (O2) | All metabolites | High |
| Ester Oxygen (O1) | All metabolites | Low (due to intramolecular H-bond) |
| Benzoyl Group Atoms | Metabolites with benzoyl group | Generally hydrophobic |
| Atomic Site | Substituent Context | Relative Hydration Level |
|---|---|---|
| Amine Hydrogen (H-N⁺) | Cationic metabolites | High |
| Carbonyl Oxygen (O2) | All metabolites | High |
| Ester Oxygen (O1) | All metabolites | Low (due to intramolecular H-bond) |
| Benzoyl Group Atoms | Metabolites with benzoyl group | Generally hydrophobic |
These simulations provide a molecular-level picture of how the 8-azabicyclo[3.2.1]octane scaffold and its derivatives interact with their immediate solvent environment, which is crucial for understanding their solubility, reactivity, and biological activity.
Derivatization Strategies and Analogue Synthesis of 8 Azabicyclo 3.2.1 Octan 2 One
Synthesis of Substituted 8-Azabicyclo[3.2.1]octan-2-one Derivatives
Derivatization of the this compound core can be achieved by introducing functional groups at several key positions: the alpha-positions relative to the ketone, the bridge nitrogen atom, and the methylene (B1212753) bridge carbons.
Functionalization at the Ketone Alpha-Positions
The positions adjacent (alpha) to the carbonyl group (C-1 and C-3) are reactive sites for introducing carbon-based or heteroatom-based functional groups. Methodologies for these transformations often involve the formation of an enolate intermediate.
Research into the functionalization of the closely related tropinone (B130398) (8-azabicyclo[3.2.1]octan-3-one) provides significant insight. Aldol (B89426) condensation of tropinone with various aldehydes in the presence of a base is a common strategy to introduce substituents at the alpha-position (C-2). For instance, reaction with aromatic aldehydes like benzaldehyde (B42025), 2-furaldehyde, and 2-pyridinecarboxaldehyde (B72084) in a dilute aqueous sodium hydroxide (B78521) solution yields the corresponding 2-ylidene derivatives. koreascience.kr The use of strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide is also effective for generating the enolate, which can then react with electrophiles. koreascience.kr
Enantioselective deprotonation using chiral lithium amide bases has been employed to achieve stereocontrol in subsequent aldol reactions. For example, the use of lithium (S,S)-N,N-bis(1-phenylethyl)amide as a chiral base allows for the enantioselective deprotonation of tropinone and subsequent reaction with benzaldehyde. Another approach involves desymmetrization through asymmetric allylic alkylation, where a strong base like LiHMDS is used to form the enolate, followed by reaction with an alkylating agent in the presence of a chiral palladium catalyst. While these examples focus on the 3-keto isomer, the underlying principles of enolate chemistry are directly applicable to the 2-keto scaffold.
Table 1: Examples of Alpha-Functionalization of Tropinone (8-Azabicyclo[3.2.1]octan-3-one)
| Reactant | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Tropinone, Benzaldehyde | 0.01 N NaOH (aq) | 2-Benzylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one | koreascience.kr |
| Tropinone, 2-Furaldehyde | 0.01 N NaOH (aq) | 2-(Furan-2-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | koreascience.kr |
| Tropinone, Benzaldehyde | Lithium (S,S)-N,N-bis(1-phenylethyl)amide | Enantioenriched aldol product | |
| N-protected tropinone | LiHMDS, [Pd(η3-C3H5)Cl]2, Chiral ligand | Asymmetric allylic alkylation product |
Modification of the Nitrogen Atom
The tertiary amine at the N-8 position is a key site for modification, influencing the molecule's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, and N-arylation.
N-alkylation can be achieved through various methods. For example, the nitrogen atom can be functionalized with benzyl (B1604629) groups or ω-aminoalkyl chains. researchgate.net Another strategy involves the reaction of tropinone with chloro-methoxy-triazine derivatives, which can lead to N-substitution with a triazine ring. researchgate.net Oxidative cyanation represents another route for functionalization, where reaction with potassium thiocyanate (B1210189) and an oxidant like tBuOOH can introduce a cyanomethyl group onto the nitrogen atom. uni-muenchen.de
Removal of the N-methyl group to form the nortropinone derivative allows for the introduction of a wider variety of substituents. Subsequent reaction with different electrophiles can yield a range of N-substituted analogues. researchgate.netgoogle.com For instance, N-substituted nortropinone derivatives can be prepared in two steps from commercially available starting materials. researchgate.net
Substitution on the Bridged Methylene Carbons
Functionalization of the methylene bridge carbons (C-6 and C-7) is less common but provides a means to introduce additional stereochemical complexity and explore new regions of chemical space. Research has led to the preparation of a series of 6- and 7-hydroxylated tropanes. researchgate.netacs.org These studies show that the 7-hydroxy compounds are generally more potent at the dopamine (B1211576) transporter (DAT) than their 6-hydroxy counterparts. researchgate.netacs.org The introduction of these hydroxyl groups can alter the binding selectivity between the dopamine and serotonin (B10506) transporters (SERT). acs.org While these examples are based on the broader tropane (B1204802) skeleton rather than specifically the 2-one, they demonstrate the feasibility and biological relevance of modifying the carbocyclic bridge.
Synthesis of 8-Azabicyclo[3.2.1]octane Analogues with Modified Ring Systems
Altering the core bicyclic framework by rearranging the position of the nitrogen atom or introducing additional heteroatoms leads to the synthesis of structural analogues with distinct chemical and biological properties.
Isomeric and Homologous Azabicyclo[3.2.1]octanones
Isomeric scaffolds, where the nitrogen atom is located at a different position within the bicyclic system, are of significant interest. The 2-azabicyclo[3.2.1]octane core, for example, is found in various natural products and biologically active compounds. rsc.org Synthetic strategies to access this isomeric system often involve intramolecular cyclization reactions. rsc.orgresearchgate.net For instance, the 2-azabicyclo[3.2.1]octan-3-one core can be synthesized via a palladium-catalyzed intramolecular cyclization. rsc.orgresearchgate.net Other methods include rearrangements, such as the Beckmann rearrangement of bicyclo[2.2.2]octanone oximes, although this can sometimes lead to mixtures of regioisomers. researchgate.net
The 6-azabicyclo[3.2.1]octane scaffold is another important isomeric system. An innovative chemoenzymatic cascade combining photocatalysis with ene reductases (EREDs) has been developed for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones from readily available starting materials. nih.gov
Table 2: Synthetic Approaches to Isomeric Azabicyclo[3.2.1]octanones
| Target Scaffold | Key Strategy | Starting Materials | Reference |
|---|---|---|---|
| 2-Azabicyclo[3.2.1]octan-3-one | Palladium-catalyzed intramolecular cyclization | Hydrazine (B178648) derivative | rsc.orgresearchgate.net |
| 2-Azabicyclo[3.2.1]octane | Intramolecular cyclization | Cyclopentane or piperidine (B6355638) derivatives | rsc.org |
| 6-Azabicyclo[3.2.1]octan-3-one | Chemoenzymatic cascade (Photocatalysis + ERED) | N-phenylglycines and cyclohexenones | nih.gov |
Incorporation of Additional Heteroatoms
Replacing one of the carbon atoms in the 8-azabicyclo[3.2.1]octane skeleton with another heteroatom, such as oxygen or another nitrogen, generates novel heterocyclic systems.
8-Oxa-bicyclo[3.2.1]octane System: The 8-oxabicyclo[3.2.1]octane framework is present in numerous natural products. nih.gov A concise approach to this scaffold is the [5+2] cycloaddition of a pyrylium (B1242799) ylide precursor with a dipolarophile, which embeds a reactive α,β-unsaturated ketone in the bicyclic core. nih.gov Another powerful method is the platinum-catalyzed enantioselective [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers, which produces highly functionalized 8-oxabicyclo[3.2.1]octane derivatives in good yields and high enantiomeric excess. acs.org Stille cross-coupling protocols have also been utilized to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which can be subsequently reduced to the saturated octane (B31449) system. nih.gov
3,8-Diaza-bicyclo[3.2.1]octane System: The introduction of a second nitrogen atom at the C-3 position creates the 3,8-diazabicyclo[3.2.1]octane framework. nyu.edu This scaffold can be synthesized from N-substituted 2,5-dicarbomethoxypyrrolidines. nyu.edu Heating these precursors with benzylamine (B48309) and a sodium methoxide (B1231860) catalyst yields 3-benzyl-3,8-diazabicyclo[3.2.1]octan-2,4-diones, which can be further reduced and debenzylated to provide the core diamine scaffold. nyu.edu Derivatives of this system have been synthesized and evaluated as potential analogues of the potent analgesic epibatidine. nih.govresearchgate.net
Stereochemical Control in the Synthesis of Functionalized Derivatives
The biological activity of tropane alkaloid analogues is often highly dependent on their stereochemistry. researchgate.net Consequently, achieving stereochemical control during the synthesis of functionalized this compound derivatives is a critical aspect of medicinal chemistry research in this area. rsc.org Methodologies for achieving such control can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Strategies:
One common strategy involves the diastereoselective functionalization of the tropinone scaffold. The rigid bicyclic structure of this compound often directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. For instance, the deprotonation of tropinone with lithium diisopropylamide (LDA) has been shown to be diastereoselective, preferentially removing the axial (exo) protons. cdnsciencepub.com Subsequent aldol addition of the resulting lithium enolate to aldehydes is also highly diastereoselective, yielding the exo-anti aldol product. cdnsciencepub.com
Another approach to achieving diastereoselectivity is through the use of chiral auxiliaries. While not extensively detailed in the provided search results for this compound itself, this is a well-established method in asymmetric synthesis.
Enantioselective Strategies:
The enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives is crucial for accessing specific enantiomers with desired pharmacological profiles. mdma.ch Several strategies have been developed to achieve this, including:
Enantioselective Deprotonation: A key breakthrough in this area was the enantioselective deprotonation of tropinone using chiral lithium amides. mdma.ch This method allows for the generation of a non-racemic tropinone lithium enolate, which can then be reacted with various electrophiles to produce enantioenriched tropane derivatives. mdma.ch The choice of chiral lithium amide can even determine which enantiomer of the enolate is formed. mdma.ch
Desymmetrization of Achiral Tropinone Derivatives: Another important strategy involves the desymmetrization of achiral tropinone derivatives. rsc.org This can be achieved through enzymatic reactions or by using chiral catalysts to selectively transform one of two enantiotopic groups.
Ring-Closing Metathesis (RCM): A versatile method for constructing the 8-azabicyclo[3.2.1]octane core involves the ring-closing metathesis of suitably substituted cis-2,6-dialkenyl-N-acyl piperidine derivatives. nih.gov This strategy allows for the synthesis of functionalized 8-azabicyclo[3.2.1]octanes that can serve as intermediates for various tropane alkaloids. nih.gov
The following table summarizes some of the key methods for stereochemical control in the synthesis of this compound derivatives:
| Method | Description | Key Features | Reference |
| Diastereoselective Deprotonation-Aldol Reaction | Deprotonation with LDA followed by reaction with an aldehyde. | Preferential formation of the exo-anti aldol product. | cdnsciencepub.com |
| Enantioselective Deprotonation | Use of chiral lithium amides to deprotonate tropinone. | Generates non-racemic lithium enolates, leading to enantioenriched products. | mdma.ch |
| Desymmetrization | Enzymatic or catalytic transformation of achiral tropinone derivatives. | Provides access to enantiomerically pure compounds from achiral starting materials. | rsc.org |
| Ring-Closing Metathesis (RCM) | Cyclization of cis-2,6-dialkenyl-N-acyl piperidines. | A flexible method for constructing the bicyclic core with potential for stereocontrol. | nih.gov |
Exploration of Structure-Reactivity Relationships within Derivatized Series
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is fundamental for designing efficient synthetic routes and for predicting the biological activity of new analogues. The rigid bicyclic framework of the tropane core significantly influences the reactivity of substituents at various positions. nih.gov
Influence of the Bicyclic Scaffold:
The 8-azabicyclo[3.2.1]octane skeleton imparts a constrained conformation that affects the accessibility of different positions for chemical reactions. For example, the nitrogen bridge can influence the stereochemical outcome of reactions at the C-2 and C-4 positions. The chair-like conformation of the six-membered ring and the boat-like conformation of the five-membered ring also play a role in directing incoming reagents. researchgate.net
Substituent Effects:
The nature and position of substituents on the 8-azabicyclo[3.2.1]octane ring have a profound impact on reactivity. For instance, the presence of an 8-substituent other than a methyl group can alter the molecule's interaction with biological targets like monoamine transporters. nih.gov Structure-activity relationship (SAR) studies on a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that an 8-cyclopropylmethyl group imparted high selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). nih.gov
The reactivity of the ketone at the C-2 position can be modulated by substituents elsewhere on the ring. Electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack.
Conformational Analysis:
The following table provides examples of how structural modifications affect the reactivity and properties of this compound derivatives:
| Structural Modification | Effect on Reactivity/Property | Example | Reference |
| Substitution at the 8-position | Alters selectivity for monoamine transporters. | An 8-cyclopropylmethyl group increases SERT/DAT selectivity. | nih.gov |
| Stereochemistry at C-2 and C-3 | Crucial for biological activity. | The stereochemistry of cocaine analogues determines their binding affinity to transporters. | nih.gov |
| Conformation of the N-methyl group | Influences the overall shape and binding properties. | The equatorial/axial equilibrium can be shifted by substituents. | researchgate.net |
Applications of 8 Azabicyclo 3.2.1 Octan 2 One As a Synthetic Building Block
Utility in the Total Synthesis of Complex Natural Products
The 8-azabicyclo[3.2.1]octane core is central to the structure of numerous natural products, making its derivatives invaluable starting materials and intermediates in total synthesis. rsc.orgnih.govacs.org The development of efficient synthetic routes to these natural products often hinges on the strategic construction or modification of this bicyclic system. csic.es
The most prominent role of the 8-azabicyclo[3.2.1]octane skeleton is as the defining core of tropane (B1204802) alkaloids, a class of over 300 compounds with significant biological and medicinal properties. nih.gov 8-Azabicyclo[3.2.1]octan-2-one and its N-methyl derivative, tropinone (B130398), are pivotal intermediates in accessing this family of molecules. nih.govnih.gov Historically, many synthetic strategies for tropane alkaloids have centered on tropinone as a common precursor. nih.gov
A widely employed strategy to access chiral tropane alkaloids is the desymmetrization of achiral tropinone derivatives. rsc.org For example, the enantioselective deprotonation of tropinone using chiral lithium amide bases can generate an enantioenriched lithium enolate. nih.gov This chiral intermediate can then be trapped with various electrophiles to produce a range of substituted tropane derivatives, which serve as precursors for natural products like (–)-cocaine and atropine. nih.gov This approach has been successfully applied to the total synthesis of (–)-anatoxin-A, where the silyl (B83357) enol ether derived from the chiral enolate undergoes a homologation/ring expansion sequence to form a key homotropone derivative.
More recent methodologies have sought to construct the 8-azabicyclo[3.2.1]octane core in a more convergent manner. One such approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This strategy has enabled the rapid synthesis of several tropane alkaloids, including scopolamine, and allows for late-stage diversification at positions critical for modulating biological activity. nih.gov
Table 1: Examples of Tropane Alkaloids Synthesized via 8-Azabicyclo[3.2.1]octane Intermediates
| Target Alkaloid | Key Intermediate/Precursor | Synthetic Strategy |
|---|---|---|
| (–)-Anatoxin-A | Tropinone | Enantioselective deprotonation, cyclopropanation/ring expansion |
| (+)-Cocaine | Tropinone | Desymmetrization using a chiral lithium base and an aldol (B89426) reaction |
| Scopolamine | Cycloheptadiene-derived aziridine | Aziridination / vinyl aziridine rearrangement |
| Atropine | Tropinone | Reduction and esterification |
| (–)-Darlingine | Tropinone | Enantioselective deprotonation and subsequent functionalization |
Beyond the extensive family of tropane alkaloids, the 8-azabicyclo[3.2.1]octane scaffold is a strategic precursor for other complex polycyclic alkaloids. The inherent functionality and stereochemistry of the bicyclic system can be manipulated through ring-expansion, ring-contraction, or annulation strategies to access different alkaloid frameworks.
A notable example is the synthesis of (–)-anatoxin-A, a potent neurotoxin. While anatoxin-A itself is not a tropane alkaloid, its synthesis can be achieved starting from tropinone. The key transformation involves a cyclopropanation of the corresponding silyl enol ether followed by an iron(III) chloride-mediated ring expansion. This sequence converts the six-membered ring of the tropane system into a seven-membered homotropone derivative, which is then further elaborated to the final bicyclic structure of anatoxin-A. This demonstrates how this compound derivatives can serve as a launchpad for constructing related but distinct polycyclic systems.
Asymmetric Synthesis of Chiral Scaffolds Utilizing this compound
The significant biological activities of tropane alkaloids and their analogues have spurred the development of numerous methods for the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core. rsc.org These methods aim to produce enantiomerically pure scaffolds that can be converted into specific, biologically active target molecules. acs.orgnih.gov
Key approaches in this area include:
Desymmetrization of Tropinone: As mentioned previously, the use of stoichiometric chiral lithium amide bases to deprotonate tropinone is a classic and effective method for creating chiral intermediates. nih.gov
Catalytic Asymmetric Reactions: More modern approaches focus on catalytic methods. For instance, rhodium-catalyzed asymmetric Suzuki–Miyaura cross-coupling reactions have been developed for the kinetic resolution of nortropane-derived allyl chlorides. nih.gov This provides access to highly enantioenriched coupling products and resolved starting materials, which can be used in the formal synthesis of drug candidates like YZJ-1139, an orexin (B13118510) receptor antagonist. nih.gov
Intramolecular Cyclizations: The asymmetric synthesis of substituted tropinones has been achieved via intramolecular Mannich cyclization reactions. nih.gov This method utilizes enantiopure N-sulfinyl β-amino ketone ketals, which upon hydrolysis and treatment with reagents like (Boc)₂O/DMAP, cyclize to form the tropinone skeleton in good yield. nih.gov
Pseudotransannular Ring Opening: An innovative strategy involves the Brønsted acid-catalyzed pseudotransannular ring opening of meso-epoxides derived from 5-aminocyclohept-1-enes. csic.es This reaction proceeds with desymmetrization of the starting material, directly furnishing the 8-azabicyclo[3.2.1]octan-2-ol scaffold with excellent yield and stereocontrol. csic.es
Table 2: Comparison of Asymmetric Strategies for 8-Azabicyclo[3.2.1]octane Scaffolds
| Asymmetric Method | Key Reagent/Catalyst | Type of Transformation | Resulting Scaffold |
|---|---|---|---|
| Desymmetrization | Chiral Lithium Amide Base | Stoichiometric enantioselective deprotonation | Chiral tropinone enolates |
| Kinetic Resolution | Rhodium(I) Complex | Catalytic asymmetric Suzuki-Miyaura coupling | Enantioenriched nortropane derivatives |
| Intramolecular Cyclization | N-sulfinyl chiral auxiliary | Diastereoselective Mannich cyclization | Substituted tropinones |
| Desymmetrizative Ring Opening | Chiral Phosphoric Acid | Catalytic enantioselective epoxide opening | Enantioenriched 8-azabicyclo[3.2.1]octan-2-ols |
Role in the Construction of Bridged Ring Systems for Chemical Libraries
The rigid, three-dimensional nature of the 8-azabicyclo[3.2.1]octane scaffold makes it an attractive core for the development of chemical libraries for drug discovery. whiterose.ac.uk Such libraries, rich in sp³-hybridized centers, explore a different area of chemical space compared to the flat, aromatic compounds that have traditionally dominated screening collections.
A "top-down" approach to lead-oriented synthesis has utilized polycyclic compounds, including this compound, which are then deconstructed to create a library of diverse, lead-like molecules. whiterose.ac.uk This strategy aims to generate novel scaffolds with favorable physicochemical properties for drug development. whiterose.ac.uk
Furthermore, the 8-azabicyclo[3.2.1]octane framework has been used explicitly to prepare libraries of compounds for biological screening. nih.gov One reported method details the synthesis of a library of 129 unsymmetrical ureas. nih.gov The synthesis starts from tropinone, which is converted through several steps into nortropane-8-carbonyl chloride intermediates. These intermediates are then reacted with a diverse set of amines to produce the final urea (B33335) library in high yield and purity. nih.gov This demonstrates the utility of the scaffold as a robust platform for generating a multitude of structurally related, yet diverse, small molecules suitable for high-throughput screening.
Strategic Intermediate in the Development of New Synthetic Methodologies
The persistent interest in tropane alkaloids and related compounds means that the 8-azabicyclo[3.2.1]octane ring system is often a target for the development of new synthetic methodologies. rsc.org The challenge of constructing this bridged bicyclic system with precise stereocontrol has driven innovation in organic synthesis.
For example, the development of an enantioselective synthesis of the tropane core via the Brønsted acid-catalyzed pseudotransannular ring opening of epoxides represents a novel methodological advance. csic.es This reaction provides a direct and highly stereocontrolled route to the bicyclic core from an achiral starting material. csic.es Similarly, the application of rhodium-catalyzed asymmetric allylic arylation to resolve racemic nortropane derivatives showcases the use of modern catalytic methods to solve long-standing challenges in synthesizing these scaffolds. nih.gov The exploration of cascade reactions, such as RCM-Heck sequences, to build bridged systems is another area where the pursuit of scaffolds like 8-azabicyclo[3.2.1]octane can lead to the discovery of powerful new synthetic tools. nih.gov Thus, this compound and its derivatives are not just synthetic targets but also serve as crucial testbeds and strategic intermediates for validating and expanding the toolkit of modern organic chemistry.
Future Perspectives and Emerging Research Directions for 8 Azabicyclo 3.2.1 Octan 2 One
Development of Novel and More Efficient Synthetic Routes
The pursuit of more efficient and stereoselective methods to construct the 8-azabicyclo[3.2.1]octan-2-one core is a primary focus of contemporary organic synthesis. While classical methods like the Robinson "double Mannich" reaction provided an early and elegant one-pot approach to the related tropinone (B130398), modern strategies seek to improve yield, atom economy, and, crucially, stereocontrol. wikipedia.orgchemicalbook.com
Recent advancements have moved towards asymmetric syntheses that establish chirality during the formation of the bicyclic scaffold. ehu.esrsc.org One promising strategy involves the intramolecular Mannich cyclization. For instance, the use of enantiopure N-sulfinyl β-amino ketone ketals, derived from sulfinimines, allows for the asymmetric synthesis of substituted tropinones with good yields. nih.govnih.gov This method provides access to tropanones with substituents at various positions, including the bridgehead carbons, which is a significant advantage over many traditional multi-step syntheses. nih.gov
Other innovative approaches include:
Cycloaddition Reactions: Rhodium-catalyzed [4+3] cycloadditions of vinyldiazoacetates with N-Boc pyrroles have been shown to produce functionalized tropanes enantioselectively. nih.gov Similarly, intramolecular [3+2] cycloadditions of pyrrolidine (B122466) nitrones represent a powerful, albeit complex, route to the tropane (B1204802) skeleton. temple.edu
Desymmetrization: The desymmetrization of meso-tropinone derivatives using chiral lithium amide bases or organocatalysts is another key strategy for accessing enantiomerically pure tropanes. researchgate.net A notable example is the chiral phosphoric acid-catalyzed pseudotransannular ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, which directly yields the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.netresearchgate.net
| Synthetic Strategy | Key Features | Typical Reactants/Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Robinson Synthesis (Biomimetic) | One-pot, tandem "double Mannich" reaction. | Succinaldehyde (B1195056), methylamine (B109427), acetonedicarboxylic acid. | Simplicity, biomimetic approach, improved yields up to 90%. | wikipedia.org |
| Intramolecular Mannich Cyclization | Asymmetric synthesis via chiral building blocks. | N-sulfinyl β-amino ketone ketals, (Boc)₂O/DMAP. | Good yields, high stereocontrol, access to substituted bridgehead positions. | nih.govnih.gov |
| [4+3] Cycloaddition | Enantioselective rhodium-catalyzed reaction. | Vinyldiazoacetates, N-Boc pyrroles, Rhodium(II) carboxylates. | Direct formation of functionalized tropanes. | nih.gov |
| Epoxide Desymmetrization | Organocatalytic pseudotransannular ring-opening. | meso-4,5-Epoxycycloheptylamines, chiral phosphoric acids. | Direct formation of the bicyclic core with excellent stereoselectivity. | researchgate.netresearchgate.net |
Exploration of Unprecedented Reactivity Patterns
The rigid, bicyclic structure of this compound imparts unique reactivity that researchers are beginning to harness. Beyond standard ketone chemistry, emerging research explores novel transformations that leverage the strain and stereoelectronic properties of the scaffold.
A significant area of exploration is in cycloaddition and cycloreversion reactions . While the core itself is the product of cyclization, it can participate in further transformations. For example, transition metal dearomatization agents can enable otherwise difficult Diels-Alder reactions. acs.org Tungsten complexes that bind to aromatic rings in an η²-fashion activate the unbound carbons to behave like a diene, allowing them to react with dienophiles. acs.orgacs.org This strategy could theoretically be applied to derivatives of this compound, enabling the construction of even more complex polycyclic systems. The reverse reaction, a cycloreversion, has also been demonstrated, offering a method for the "molecular editing" of complex scaffolds. acs.org
Other emerging reactivity patterns include:
Ring-Enlargement and Opening: The inherent strain in the bicyclic system can be exploited in ring-enlargement reactions. For example, reaction of related bicyclic ketones with ethyl diazoacetate can lead to cycloheptanone (B156872) derivatives. acs.org Base-induced ring-opening of related aza- and thiaoxabicycles provides an enantioselective route to larger heterocycles like azepines. acs.org
Tandem Reactions: The development of cascade or tandem reactions, where multiple bonds are formed in a single operation, represents a highly efficient use of the bicyclic ketone. An example is the microwave-assisted 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade, which provides rapid access to diverse tropane analogues. researchgate.net
Advanced Applications in Materials Science and Catalysis
While the primary application of the 8-azabicyclo[3.2.1]octane scaffold has been in medicinal chemistry, its unique structural properties are attracting interest in materials science and catalysis. smolecule.comnih.gov The rigid, chiral nature of this compound and its derivatives make them promising candidates for creating novel functional materials and catalysts.
In materials science , the incorporation of this rigid bicyclic unit into polymer backbones is an emerging area of research. Such modifications could impart specific properties to the resulting materials, such as enhanced thermal stability, improved mechanical strength, or the ability to participate in molecular recognition events. smolecule.com The development of bicyclic peptides using biocompatible click chemistry highlights a move towards creating structurally complex and constrained molecules, a principle that could be extended to polymers incorporating the 8-azabicyclo[3.2.1]octane core. nih.gov
In the field of catalysis , there is significant potential for derivatives of this compound to act as chiral ligands or organocatalysts. The field of asymmetric organocatalysis often employs alkaloids, such as those from the Cinchona family, which feature a related quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) core. mdpi.com These molecules can act as bifunctional catalysts, using their basic nitrogen to activate a nucleophile and a hydroxyl group to activate an electrophile. mdpi.com Similarly, the development of bicyclic (alkyl)(amino) carbenes (BICAACs) as highly effective ligands in transition metal catalysis showcases the value of sterically demanding, rigid bicyclic structures for stabilizing reactive species and controlling reaction outcomes. wikipedia.org Given these precedents, chiral derivatives of this compound could be designed to serve as novel, effective catalysts for asymmetric transformations. thieme-connect.com
Interdisciplinary Research at the Interface of Synthetic and Physical Organic Chemistry
The study of this compound is increasingly benefiting from an interdisciplinary approach that merges synthetic chemistry with physical organic chemistry. This synergy allows for a deeper understanding of reaction mechanisms, stereochemical outcomes, and the intrinsic properties of the molecule.
Mechanistic studies are a prime example of this interface. The classic Robinson synthesis of tropinone has been the subject of detailed computational analysis to elucidate its complex reaction mechanism. wikipedia.org Theoretical studies using semi-empirical and ab initio quantum mechanical calculations have evaluated the stability of proposed intermediates, such as imines and amino alcohols, and mapped the potential energy surface of the reaction. orientjchem.orgresearchgate.net These studies have confirmed that the reaction proceeds through two consecutive Mannich reactions and have quantified the energetic benefits of using acetonedicarboxylic acid over acetone (B3395972). orientjchem.org
Spectroscopic and computational methods are also being combined to resolve complex stereochemical questions. For instance, a combination of NMR spectroscopy and Density Functional Theory (DFT) calculations has been used to determine the preferred conformation and stereochemistry of the N-methyl group in tropane and granatane derivatives in solution. acs.org This understanding of the relative stability of N-alkyl invertomers is crucial, as it can significantly influence how these molecules interact with biological targets. academie-sciences.fr DFT computations have also been instrumental in explaining the high diastereoselectivity observed in cycloaddition reactions used to build the tropane scaffold, revealing that the selectivity is often determined in the first bond-forming step. researchgate.netresearchgate.net
Computational Design and Prediction of New this compound Derivatives
Computational chemistry is poised to play a transformative role in the future exploration of this compound chemistry. By using powerful modeling and prediction tools, researchers can design novel derivatives with tailored properties, accelerating the discovery process for new therapeutic agents, catalysts, or materials.
Density Functional Theory (DFT) has become an indispensable tool. It is used to calculate the shapes and energies of molecular orbitals (HOMO and LUMO) and to generate molecular electrostatic potential (MEP) surfaces. mdpi.com This information helps in predicting the reactivity of potential drug candidates and understanding intermolecular interactions. mdpi.com As noted previously, DFT calculations have been successfully applied to investigate reaction mechanisms and explain the stereoselectivity of synthetic routes toward the tropane scaffold. researchgate.netresearchgate.net
| Computational Method | Application Area | Insights Gained | Reference |
|---|---|---|---|
| DFT (Density Functional Theory) | Mechanistic Studies | Elucidation of reaction pathways (e.g., Robinson synthesis), determination of transition state energies, explanation of stereoselectivity in cycloadditions. | researchgate.netresearchgate.netorientjchem.org |
| DFT and NMR Spectroscopy | Stereochemical Analysis | Determination of the preferred conformation and stereochemistry of N-substituents in solution. | acs.orgacademie-sciences.fr |
| Molecular Modeling | Reaction Prediction | Calculation of potential energy surfaces to evaluate the stability of reactive intermediates and predict reaction feasibility. | orientjchem.org |
| Machine Learning Models | Drug Discovery | Building, training, and validating models with structured datasets to predict pharmacological properties and reduce drug development failure rates. | drugbank.com |
Looking forward, the integration of machine learning and artificial intelligence with these computational methods will further enhance predictive power. By training algorithms on existing data for tropane derivatives, it will become possible to screen virtual libraries of new this compound compounds for desired properties, such as binding affinity to a specific biological target or catalytic activity. drugbank.com This in silico approach will allow chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory. The use of isotopically labelled derivatives, for example with ¹⁸F, for applications like Positron-Emission Tomography (PET) imaging, also represents a frontier where computational design can aid in developing novel diagnostic tools. google.comnih.gov
Q & A
Basic Research Questions
Q. What are the primary biological targets of 8-Azabicyclo[3.2.1]octan-2-one derivatives in neuropharmacological research?
- Methodological Answer : Derivatives primarily target monoamine transporters, including dopamine (DAT) and serotonin (SERT) transporters, which regulate neurotransmitter reuptake. For example, brasofensine (a derivative) selectively inhibits DAT, enhancing dopamine signaling . Additionally, some derivatives inhibit long-chain fatty acid elongase 6 (ELOVL6), suggesting applications in metabolic disorder research .
Q. What synthetic strategies are commonly employed to construct the 8-Azabicyclo[3.2.1]octane scaffold?
- Methodological Answer : Key approaches include:
- Oxidative Mannich Reactions : Sequential intermolecular and intramolecular reactions using DDQ as an oxidant to form bicyclic structures .
- Radical Cyclization : Utilizes n-tributyltin hydride and AIBN for diastereoselective synthesis of substituted derivatives .
- Stille/Suzuki Cross-Coupling : Enables functionalization of the scaffold with aryl or biaryl groups for structure-activity studies .
Q. How is the stereochemistry of this compound derivatives characterized?
- Methodological Answer : X-ray crystallography (e.g., Flack parameter analysis) and chiral HPLC are critical for resolving enantiomers. For example, crystal structures of derivatives like (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one confirm absolute configurations .
Q. What analytical techniques are used to quantify this compound derivatives in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides sensitivity and selectivity for quantification. Reverse-phase columns with acetonitrile/water gradients are standard, validated via spike-and-recovery experiments in biological samples .
Advanced Research Questions
Q. How do structural modifications to the this compound scaffold influence sigma receptor affinity?
- Methodological Answer : Introducing hydroxyl or aryl groups at the 3-position enhances sigma-2 receptor selectivity. For instance, 3-(biaryl)-substituted derivatives show >100-fold selectivity for sigma-2 over sigma-1 receptors, validated via radioligand binding assays (e.g., using [³H]-DTG) .
Q. What computational tools aid in optimizing this compound derivatives for target engagement?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding interactions with DAT/SERT. For example, electrostatic potential maps reveal critical hydrogen-bonding interactions between the bicyclic amine and transporter residues .
Q. What metabolic pathways are implicated in the biotransformation of this compound derivatives?
- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP3A4) mediate N-demethylation and hydroxylation. Metabolite identification via LC-MS/MS in hepatocyte incubations reveals major metabolites, such as 8-azabicyclo[3.2.1]octan-3-ol, which retain pharmacological activity .
Q. How do enantiomeric differences impact the pharmacokinetic profiles of this compound derivatives?
- Methodological Answer : Enantioselective pharmacokinetics are assessed using chiral stationary phases in LC-MS. For example, the (1R,5S)-enantiomer of a derivative exhibits 3-fold higher bioavailability than its (1S,5R)-counterpart in rodent models due to reduced first-pass metabolism .
Q. What novel synthetic routes enable late-stage functionalization of the 8-Azabicyclo[3.2.1]octane core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
